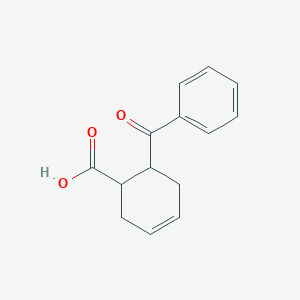

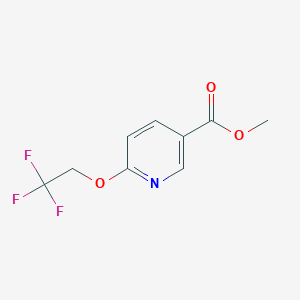

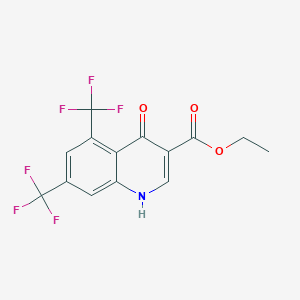

![molecular formula C7H4ClN3O B1608184 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde CAS No. 93546-17-9](/img/structure/B1608184.png)

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Overview

Description

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a chemical compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references .

Synthesis Analysis

Pyrazolo[3,4-b]pyridines can be synthesized from a preformed pyrazole or pyridine . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds. For instance, novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via Vilsmeier–Haack reaction. Further treatment of these carbaldehydes with acetophenones and hydrazine hydrate afforded chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines, respectively (Quiroga et al., 2010).

Hydrogen-Bonded Assembly

The hydrogen-bonded assembly of closely related pyrazolo[3,4-b]pyridine derivatives has been studied, showcasing various structural motifs such as simple chains, chains of rings, and complex sheet structures depending on the substituent on one of the aryl rings (Quiroga et al., 2012).

Sonogashira-Type Reactions

5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, closely related to this compound, have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. Subsequent treatments led to the formation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the utility of such compounds in organic synthesis (Vilkauskaitė et al., 2011).

Antibacterial Activity

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial activity against various bacteria. Compounds with a carboxamide group at the 5-position showed moderate to good activity, highlighting the potential of these derivatives in developing new antibacterial agents (Panda et al., 2011).

Future Directions

Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . This suggests that 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde and similar compounds could have potential for further exploration in the field of medicinal chemistry.

properties

IUPAC Name |

3-chloro-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7-5-2-9-1-4(3-12)6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYMCFNXPAADPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378174 | |

| Record name | 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93546-17-9 | |

| Record name | 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

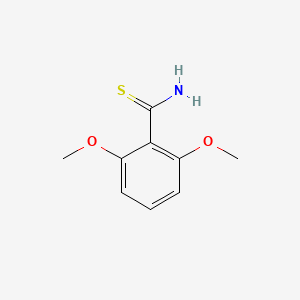

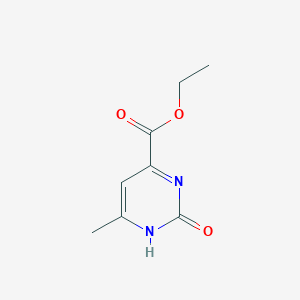

![3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1608113.png)

![2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide](/img/structure/B1608118.png)

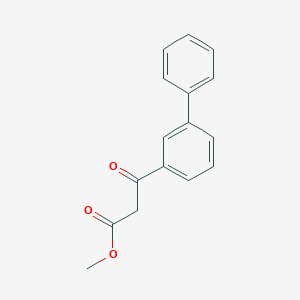

![2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic Acid](/img/structure/B1608122.png)